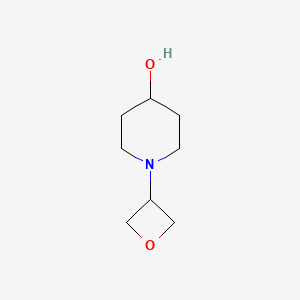

1-(Oxetan-3-yl)piperidin-4-ol

Descripción general

Descripción

“1-(Oxetan-3-yl)piperidin-4-ol” is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 . It is used in various applications in the field of chemistry .

Molecular Structure Analysis

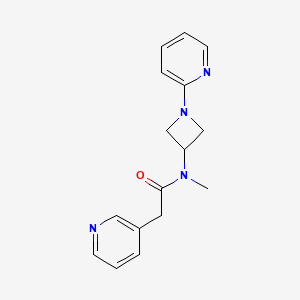

The molecular structure of “this compound” consists of an oxetane ring attached to a piperidine ring with a hydroxyl group . The InChI code for this compound is 1S/C8H15NO2/c10-8-1-3-9(4-2-8)7-5-11-6-7/h7-8,10H,1-6H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 282.4±25.0 °C, a predicted density of 1±0.06 g/cm3, and a predicted pKa of 14.82±0.20 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

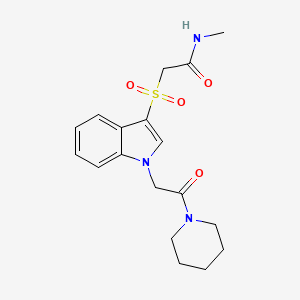

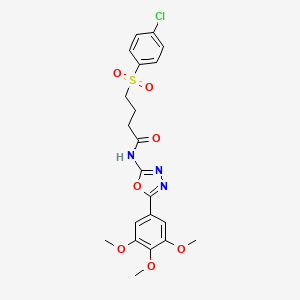

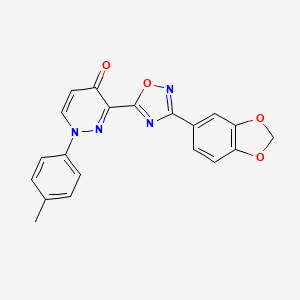

1-(Oxetan-3-yl)piperidin-4-ol serves as an intermediate in the synthesis of various compounds with potential biological activities. For instance, its derivatives have been explored for antibacterial properties. The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, the synthesis and spectral analysis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides highlighted their role in biochemical pathways through inhibition of butyrylcholinesterase enzyme and molecular docking studies, suggesting potential in drug discovery (Khalid et al., 2016).

Biochemical Applications

The compound has been utilized in creating fluorescence probes for biological applications. A study developed a reversible fluorescent probe incorporating 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group for the cyclic detection of ClO(-)/AA redox cycle in living cells, showcasing its utility in cellular studies (Wang, Ni, & Shao, 2016).

Medicinal Chemistry

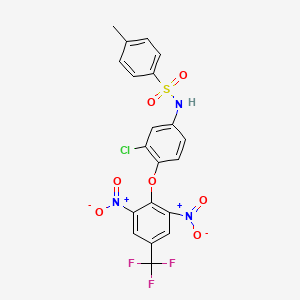

In medicinal chemistry, the structure of this compound and its derivatives have found application in the development of Selective Estrogen Receptor Modulators (SERMs), where chiral derivatives were synthesized and evaluated for their activity against estrogen-responsive human MCF-7 breast cancer cells. This research indicates its contribution to the development of therapeutic agents (Yadav et al., 2011).

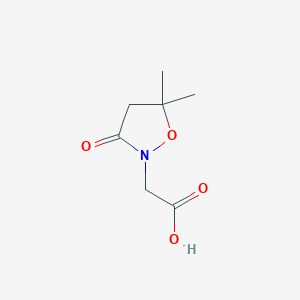

Synthesis of Oxetan-3-ol

A study on the synthesis of oxetan-3-ol, a related compound, from epoxy chloropropane sheds light on methods relevant to the synthetic pathway that might involve or be applicable to this compound, highlighting its role in synthetic and medicinal chemistry through the development of oxetanone units for modifying solubility, lipophilicity, metabolic stability, and molecular conformation (Tianxiang et al., 2016).

Safety and Hazards

Direcciones Futuras

Piperidine derivatives, which include “1-(Oxetan-3-yl)piperidin-4-ol”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are being utilized in different therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

1-(oxetan-3-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-8-1-3-9(4-2-8)7-5-11-6-7/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHGEAIEMWKZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2599827.png)

![1-[2-(Methoxymethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2599833.png)

![1'-(3,4-Diethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2599834.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2599835.png)

![5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2599840.png)

![2-[[1-Methyl-3-(2,2,2-trifluoroethoxy)pyrazol-4-yl]amino]acetic acid](/img/structure/B2599842.png)

![2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2599847.png)

![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)